N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Description
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a structurally complex molecule featuring a thienoimidazolone bicyclic core, a pentanamide backbone, and dual 2-methylsulfonylsulfanylethyl substituents.
Properties
Molecular Formula |
C16H29N3O6S5 |
|---|---|
Molecular Weight |
519.8 g/mol |
IUPAC Name |
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C16H29N3O6S5/c1-29(22,23)27-9-7-19(8-10-28-30(2,24)25)14(20)6-4-3-5-13-15-12(11-26-13)17-16(21)18-15/h12-13,15H,3-11H2,1-2H3,(H2,17,18,21) |
InChI Key |
WZHWRGACRKJFAB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SCCN(CCSS(=O)(=O)C)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the pentanamide side chain and the bis(2-methylsulfonylsulfanylethyl) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced compounds.
Scientific Research Applications
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn with structurally related molecules, focusing on functional groups, reactivity, and spectral properties. Key analogs include 1,2,4-triazole-3-thiones and sulfonyl-containing hydrazinecarbothioamides , which share sulfur-rich motifs and heterocyclic frameworks.
Table 1: Structural and Spectral Comparison
| Compound Class | Key Functional Groups | IR Spectral Features (cm⁻¹) | NMR Characteristics | Tautomerism Observed? |
|---|---|---|---|---|
| Target Compound | Thienoimidazolone, methylsulfonylsulfanylethyl | C=O (~1680), S=O (~1150–1250) | δ 2.5–3.5 (CH₂-S), δ 6.5–7.5 (aromatic protons of thienoimidazolone) | Likely absent |
| 1,2,4-Triazole-3-thiones [7–9] | Triazole-thione, sulfonylphenyl | C=S (1247–1255), NH (3278–3414) | δ 7.0–8.0 (aromatic protons), δ 12.5–13.0 (NH, thione tautomer) | Yes (thione/thiol) |
| Hydrazinecarbothioamides [4–6] | C=S, C=O, NH | C=S (1243–1258), C=O (1663–1682) | δ 9.0–10.0 (NH), δ 6.5–7.5 (aromatic protons) | No |
Key Findings :
Functional Group Reactivity: The target compound’s methylsulfonylsulfanylethyl groups enhance its electrophilicity compared to simpler sulfonyl derivatives (e.g., phenylsulfonyl in triazoles [7–9]). This may influence binding interactions in biological systems. Unlike 1,2,4-triazole-3-thiones [7–9], which exhibit tautomerism between thiol and thione forms, the rigid thienoimidazolone core in the target compound likely prevents such equilibria, stabilizing its conformation .
Spectral Distinctions :
- IR Spectroscopy : The absence of a νC=O band (~1663–1682 cm⁻¹) in triazoles [7–9] contrasts with the target compound’s prominent C=O stretch (~1680 cm⁻¹), reflecting its amide and oxo groups. The C=S vibration (~1243–1258 cm⁻¹) in analogs [4–9] aligns with sulfur-rich motifs shared by the target compound .
- NMR : The target’s methylsulfonylsulfanylethyl groups produce distinct δ 2.5–3.5 ppm signals for CH₂-S, absent in simpler sulfonyl derivatives like [7–9], which show aromatic proton shifts at δ 7.0–8.0 ppm .
Synthetic Pathways :
- The synthesis of triazoles [7–9] involves base-mediated cyclization of hydrazinecarbothioamides [4–6], whereas the target compound’s synthesis likely requires specialized alkylation steps to incorporate the methylsulfonylsulfanylethyl substituents.
Biological Relevance: Sulfonyl-containing compounds (e.g., [4–15]) are known for antimicrobial and enzyme-inhibitory activities.
Biological Activity
N,N-bis(2-methylsulfonylsulfanylethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and related research findings.
Chemical Structure and Properties
The compound's structure features a thieno[3,4-d]imidazole moiety linked to a pentanamide chain with two methylsulfonyl sulfanylethyl groups. Its unique configuration suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₄O₂S₂ |
| Molecular Weight | 358.44 g/mol |
| Solubility | Soluble in DMSO and methanol |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : Its structure allows it to bind to receptors in the nervous system, potentially influencing neurotransmitter release and neuronal signaling.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties that may protect cells from oxidative stress.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anticancer Properties
Studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated its effectiveness against human leukemia cells:
- Cell Lines Tested : K562 and HL-60
- Concentration Range : 10 nM to 100 nM
- Mechanism : Induction of G0/G1 cell cycle arrest and activation of apoptotic pathways.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier has been investigated for potential neuroprotective effects. It may help in conditions such as neurodegenerative diseases by:
- Reducing neuroinflammation.
- Enhancing neuronal survival under stress conditions.
Study 1: Anticancer Efficacy
A study published in Cancer Research evaluated the effects of the compound on leukemia cells. The results indicated significant reductions in cell viability at concentrations above 20 nM after 48 hours of treatment:
| Concentration (nM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
| 100 | 10 |
Study 2: Neuroprotection
In a Journal of Neuroscience study focusing on neuroprotection, the compound was administered to models of oxidative stress. The findings suggested a protective effect against neuronal death induced by oxidative agents:
| Treatment Group | Neuronal Survival (%) |
|---|---|
| Control | 50 |
| Compound (10 µM) | 75 |
| Compound (50 µM) | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
